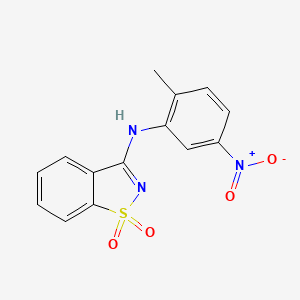

![molecular formula C20H22N2O2 B5562459 1-[2-(3-甲基苯氧基)乙基]-2-(四氢-2-呋喃基)-1H-苯并咪唑](/img/structure/B5562459.png)

1-[2-(3-甲基苯氧基)乙基]-2-(四氢-2-呋喃基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, Salahuddin et al. (2017) described the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives through acidic condensation and subsequent reactions to achieve various substituents on the benzimidazole core, showcasing the versatility of synthesis strategies for these compounds (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole, is characterized by the presence of a benzene ring fused to an imidazole ring, which can be further substituted to enhance biological activity. The crystal structure analysis, such as that conducted by K. Ha (2012) on related benzimidazole derivatives, provides insight into the compound's conformation, intermolecular interactions, and potential binding mechanisms (K. Ha, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nitration, sulfonation, and alkylation, allowing for the introduction of different functional groups. These reactions significantly impact the chemical properties and biological activity of the compounds. For example, the nitrosation reaction products of alkyl esters of benzimidazoles were identified and characterized, highlighting the diverse reactivity of these molecules (Giannella et al., 1983).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. The solubility in various solvents can affect the drug's bioavailability, while thermal stability is important for storage and handling. The synthesis and characterization of novel benzimidazole-based Schiff base copper(II) complexes, as discussed by Paul et al. (2015), exemplify the analysis of physical properties relevant to the application of these compounds (Paul et al., 2015).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the substituents on the benzimidazole core. These properties influence the compound's interaction with biological targets, pharmacokinetics, and pharmacodynamics. The antibacterial, antifungal, and anticonvulsant evaluation of novel benzotriazoles by Rajasekaran et al. (2006) provides an example of how the chemical properties of benzimidazole derivatives relate to their biological activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

科学研究应用

抗菌活性

研究表明,1H-苯并咪唑衍生物,例如通过邻苯二胺与苯氧基乙酸缩合合成的衍生物,表现出显着的抗菌活性。这些化合物以其对大肠杆菌、金黄色葡萄球菌、白色念珠菌和黄曲霉的抑制作用而著称,突显了1H-苯并咪唑衍生物在开发新抗菌剂中的潜力 (Salahuddin 等,2017).

抗肿瘤和抗丝虫病剂

某些烷基 5-(烷氧羰基)-1H-苯并咪唑-2-氨基甲酸酯和相关衍生物作为潜在的抗肿瘤(抗癌)和抗丝虫病(抗寄生虫)剂显示出有希望的结果。这些化合物在癌细胞中表现出显着的生长抑制作用,并具有抗丝虫病活性,表明它们在癌症治疗和寄生虫感染管理中的潜力 (Ram 等,1992).

抗幽门螺杆菌剂

2-[[(2-吡啶基)甲基]硫基]-1H-苯并咪唑衍生物已被确认为有效且选择性的抗幽门螺杆菌剂。这些化合物的最小杀菌浓度与临床上使用的抗菌剂相当,为对抗幽门螺杆菌(胃溃疡和癌症的主要原因)提供了一种有希望的方法 (Kühler 等,2002).

抗癌活性

苯并咪唑衍生物的探索延伸到抗癌研究,一些新型的 2-取代-6-溴-3-甲基噻唑并[3,2-a]苯并咪唑衍生物表现出免疫调节和抗癌活性。这些化合物对结肠癌和肝细胞癌细胞表现出显着的抑制作用,突出了它们作为抗癌剂的潜力 (Abdel‐Aziz 等,2009).

DNA拓扑异构酶I抑制剂

1H-苯并咪唑衍生物也因其作为I型DNA拓扑异构酶抑制剂的作用而受到研究,DNA拓扑异构酶是DNA复制和细胞分裂的关键酶。通过抑制癌细胞增殖,这些衍生物为癌症治疗提供了一种潜在的治疗方法 (Alpan 等,2007).

属性

IUPAC Name |

1-[2-(3-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19/h2-4,6-9,14,19H,5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAKLDKYCYYMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)

![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)

![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)

![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)

![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)